molecular formula C9H13FN2 B2497733 (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 2248186-85-6

(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine

Cat. No.: B2497733
CAS No.: 2248186-85-6
M. Wt: 168.215
InChI Key: USBDWUYRBQYXIS-SSDOTTSWSA-N
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Description

(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chiral amine compound featuring a fluoropyridine moiety

Properties

IUPAC Name

(2R)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-7(4-11)2-8-3-9(10)6-12-5-8/h3,5-7H,2,4,11H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBDWUYRBQYXIS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CN=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CN=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and 2-methylpropan-1-amine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as oxalyl chloride and triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyridine moiety can enhance the binding affinity and selectivity of the compound towards these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of the fluoropyridine moiety, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

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